molecular formula C17H13BrN2O3S B2426379 (E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 684232-03-9

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2426379
CAS No.: 684232-03-9
M. Wt: 405.27
InChI Key: WIGCCVZVQIZYOZ-HTXNQAPBSA-N
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Description

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is an organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Ylidene Group: The next step involves the formation of the ylidene group by reacting the brominated benzo[d]thiazole with a suitable carbamoyl chloride under basic conditions.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
  • (E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
  • (E)-methyl 4-((6-iodo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Uniqueness

(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-20-13-8-7-12(18)9-14(13)24-17(20)19-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGCCVZVQIZYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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